2-Isoquinolin-2-ium-2-yl-1-(4-methylphenyl)ethanone;bromide
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Overview
Description
2-Isoquinolin-2-ium-2-yl-1-(4-methylphenyl)ethanone;bromide is a complex organic compound that belongs to the class of isoquinolinium salts. This compound is characterized by the presence of an isoquinoline ring system, which is a nitrogen-containing heterocycle, and a bromide ion. The compound’s structure also includes a 4-methylphenyl group attached to an ethanone moiety. This unique combination of functional groups makes it an interesting subject for various chemical and pharmacological studies.
Preparation Methods
The synthesis of 2-Isoquinolin-2-ium-2-yl-1-(4-methylphenyl)ethanone;bromide typically involves multiple steps One common synthetic route starts with the preparation of the isoquinoline ring system, which can be achieved through the Pomeranz-Fritsch reaction This involves the cyclization of benzylamine with glyoxal in the presence of an acid catalyst The resulting isoquinoline is then quaternized with a suitable alkylating agent, such as methyl iodide, to form the isoquinolinium salt
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
2-Isoquinolin-2-ium-2-yl-1-(4-methylphenyl)ethanone;bromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The major products of these reactions are typically quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often yield reduced isoquinoline derivatives.
Substitution: Nucleophilic substitution reactions are common for this compound, especially at the bromide site. Reagents such as sodium methoxide or potassium cyanide can be used to introduce different functional groups.
Scientific Research Applications
2-Isoquinolin-2-ium-2-yl-1-(4-methylphenyl)ethanone;bromide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new synthetic methodologies.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is often used in bioassays to screen for new drug candidates.
Medicine: Research into its pharmacological properties has shown promise in the development of new therapeutic agents. Its ability to interact with various biological targets makes it a candidate for drug development.
Industry: In the industrial sector, the compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 2-Isoquinolin-2-ium-2-yl-1-(4-methylphenyl)ethanone;bromide involves its interaction with specific molecular targets in biological systems. The isoquinoline ring system can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. These interactions are mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Comparison with Similar Compounds
2-Isoquinolin-2-ium-2-yl-1-(4-methylphenyl)ethanone;bromide can be compared with other isoquinoline derivatives, such as:
Quinoline: While quinoline is a simpler structure, it shares the nitrogen-containing heterocycle with the compound . Quinoline derivatives are also known for their biological activities.
Isoquinoline: This is the parent compound of the isoquinolinium salts. It lacks the additional functional groups present in this compound but serves as a fundamental building block in its synthesis.
Benzylisoquinoline: This compound features a benzyl group attached to the isoquinoline ring. It is structurally similar but lacks the ethanone and bromide functionalities.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-isoquinolin-2-ium-2-yl-1-(4-methylphenyl)ethanone;bromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16NO.BrH/c1-14-6-8-16(9-7-14)18(20)13-19-11-10-15-4-2-3-5-17(15)12-19;/h2-12H,13H2,1H3;1H/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRHSNFCWTREBKB-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C[N+]2=CC3=CC=CC=C3C=C2.[Br-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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